N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the hydroxypropyl group and finally the attachment of the trifluoromethylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the benzofuran ring could lead to a dihydrobenzofuran derivative.
Scientific Research Applications
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxypropyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-methylbenzamide
- N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-chlorobenzamide
- N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-bromobenzamide
Uniqueness
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c20-19(21,22)14-7-3-2-6-13(14)18(25)23-10-9-15(24)17-11-12-5-1-4-8-16(12)26-17/h1-8,11,15,24H,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBQBVVPHVTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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